Introduction: The Indolizine Scaffold and the Significance of Methoxy Substitution
Introduction: The Indolizine Scaffold and the Significance of Methoxy Substitution
An In-Depth Technical Guide to 6-Methoxyindolizine: Structure, Properties, and Synthetic Insights for Drug Development Professionals
The indolizine nucleus, a heterocyclic aromatic system composed of fused pyridine and pyrrole rings, represents a "privileged scaffold" in medicinal chemistry.[1] As an isomer of the ubiquitous indole ring, it has garnered significant attention for its presence in numerous biologically active natural products and synthetic compounds.[2] The unique electronic arrangement of the 10-π electron system imparts distinct chemical and physical properties, making it an attractive core for the design of novel therapeutic agents.[2][3] Indolizine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-tubercular properties.[1][4][5]
The introduction of a methoxy (-OCH₃) substituent onto the indolizine core profoundly influences its electronic properties and, consequently, its biological activity and metabolic stability. The methoxy group, being a strong electron-donating group through resonance, enhances the electron density of the aromatic system, which can modulate the molecule's reactivity and its ability to interact with biological targets. This guide focuses specifically on 6-methoxyindolizine, providing a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and its potential as a cornerstone for drug discovery and development. While direct experimental data on the parent 6-methoxyindolizine is sparse in the public domain, this guide synthesizes information from closely related analogs, particularly 7-methoxyindolizine derivatives, to provide field-proven insights and predictive analysis for researchers.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 6-methoxyindolizine define its behavior in chemical and biological systems.
Structure: 6-Methoxyindolizine consists of a bicyclic aromatic system with a bridging nitrogen atom at position 4. The methoxy group is attached to the C-6 position of the six-membered pyridine ring.
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IUPAC Name: 6-methoxyindolizine
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Molecular Formula: C₉H₉NO
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Molecular Weight: 147.17 g/mol
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CAS Number: 195615-12-4[6]
Physicochemical Data Summary
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight | 147.17 | - |
| CAS Number | 195615-12-4 | [6] |
| SMILES | COC1=CN2C=CC=C2C=C1 | Commercial Vendor Data |
| Melting Point | Data not available | Not found in cited literature. For comparison, the isomer 6-methoxyindole has a melting point of 88.0-95.0 °C.[7] |
| Boiling Point | Data not available | Not found in cited literature. |
| Solubility | Data not available | Expected to have low aqueous solubility, similar to other aromatic heterocycles. The isomer 6-methoxyindole has a reported aqueous solubility of 15.3 µg/mL.[7] |
Synthesis and Mechanistic Insights: The Tschitschibabin Reaction
The most classic and reliable method for constructing the indolizine core is the Tschitschibabin (Chichibabin) reaction.[8][9][10] This pathway is particularly valuable due to the accessibility of the starting materials and the efficiency of the cyclization process. The synthesis of 6-methoxyindolizine via this method involves a two-step sequence starting from a substituted pyridine.
Causality Behind Experimental Choices
The choice of starting materials is critical. To achieve the 6-methoxy substitution pattern on the final indolizine, the synthesis must begin with a pyridine ring bearing a methoxy group at the 5-position and a methyl group at the 2-position (5-methoxy-2-methylpyridine). The methyl group provides the necessary carbon atom that will form the five-membered ring. The reaction partner is an α-haloketone, such as bromoacetone, which serves as the electrophile to quaternize the pyridine nitrogen and provide the remaining atoms for the pyrrole ring.
Step 1: Quaternization. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form a pyridinium salt. This step is typically performed in an anhydrous solvent like acetone or DMF to prevent side reactions.[11]
Step 2: Base-Mediated Cyclization. The addition of a base (e.g., sodium bicarbonate, potassium carbonate) is crucial.[11] The base deprotonates the most acidic protons in the pyridinium salt. There are two potential acidic sites: the methylene group from the ketone moiety and the methyl group at the C-2 position of the pyridine ring. Deprotonation of the methylene group generates a pyridinium ylide. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration (or oxidation) to yield the aromatic indolizine ring.[8]
Experimental Protocol: Synthesis of 6-Methoxyindolizine
This protocol is a representative procedure based on established Tschitschibabin reaction methodologies.[8][11]
Materials:
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5-Methoxy-2-methylpyridine
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Bromoacetone
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Anhydrous acetone
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Potassium carbonate (K₂CO₃)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate/Hexane solvent system
Procedure:
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Quaternization:
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In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in anhydrous acetone.
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Add bromoacetone (1.05 eq) dropwise to the solution at room temperature.
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting pyridine.
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Upon completion, cool the mixture to room temperature. The pyridinium salt may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude salt.
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Cyclization and Aromatization:
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Dissolve the crude pyridinium salt in a suitable solvent such as ethanol or DMF.
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Add a mild base, such as potassium carbonate (2.0-3.0 eq), to the solution.
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Heat the reaction mixture to 80-100 °C for 4-8 hours. Monitor the formation of the indolizine product by TLC. The product often has a distinct color and is UV active.
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After the reaction is complete, cool the mixture and pour it into water.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to yield the crude 6-methoxyindolizine.
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Purification:
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Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-methoxyindolizine.
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Workflow Diagram
Caption: Predicted sites of electrophilic attack on the 6-methoxyindolizine core.
Applications in Drug Discovery
While 6-methoxyindolizine itself has not been extensively studied, the significant biological activities reported for its close structural analogs, particularly 7-methoxyindolizine derivatives, provide a strong rationale for its investigation in several therapeutic areas.
Anti-tubercular Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) strains necessitates the discovery of novel therapeutics. [1]Several studies have demonstrated that substituted 7-methoxyindolizine derivatives exhibit potent activity against both susceptible (H37Rv) and MDR strains of Mycobacterium tuberculosis. [4][12][13]For example, compounds with a methoxy group at the C-7 position and various substituted benzoyl groups at C-3 have shown encouraging minimum inhibitory concentrations (MICs), in some cases as low as 16 µg/mL against MDR-TB strains. [12]In silico docking studies suggest that these compounds may act by inhibiting the enoyl-[acyl-carrier] protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. [12]Given the similar electronic influence, 6-methoxyindolizine derivatives are highly promising candidates for development as a new class of anti-TB agents.
Anti-inflammatory Activity: COX-2 Inhibition
The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. A series of 7-methoxyindolizine analogs were designed and synthesized as bioisosteres of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. [11]Several of these compounds demonstrated potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values in the low micromolar range, comparable to indomethacin itself. [11]Molecular modeling studies indicated that the indolizine core fits well into the hydrophobic channel of the COX-2 active site. The methoxy group can form key interactions that enhance binding affinity. This suggests that the 6-methoxyindolizine scaffold could serve as a valuable template for designing novel COX-2 inhibitors with potentially improved side-effect profiles.
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